Cas no 96784-54-2 (3-Methyl-4-nitrobenzonitrile)

3-Methyl-4-nitrobenzonitrile structure
3-Methyl-4-nitrobenzonitrile structure
상품 이름:3-Methyl-4-nitrobenzonitrile
CAS 번호:96784-54-2
MF:C8H6N2O2
메가와트:162.145441532135
MDL:MFCD00017615
CID:91126
PubChem ID:2801434

3-Methyl-4-nitrobenzonitrile 화학적 및 물리적 성질

이름 및 식별자

    • 3-Methyl-4-nitrobenzonitrile
    • 4-Nitro-m-tolunitrile
    • Benzonitrile, 3-methyl-4-nitro-
    • 3-Methyl-4-nitro-benzonitrile
    • IHVNKSXTJZNBQA-UHFFFAOYSA-N
    • 3-methyl-4-nitrobenzenecarbonitrile
    • 5-Cyano-2-nitrotoluene
    • 4-Cyano-2-methylnitrobenzene
    • IHVNKSXTJZNBQA-UHFFFAOYSA-
    • SBB058367
    • 6780AC
    • ST50406845
    • ST24042322
    • 3-Methyl-4-nitrobenzonitrile (ACI)
    • m-Tolunitrile, 4-nitro- (6CI)
    • 4-Nitro-3-methylbenzonitrile
    • DTXSID70384248
    • DS-10913
    • MFCD00017615
    • TD1024
    • DTXCID90335272
    • SCHEMBL1026558
    • AKOS006229595
    • 96784-54-2
    • EN300-160573
    • CS-0040051
    • AC-26101
    • DB-057647
    • SY100991
    • MDL: MFCD00017615
    • 인치: 1S/C8H6N2O2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,1H3
    • InChIKey: IHVNKSXTJZNBQA-UHFFFAOYSA-N
    • 미소: N#CC1C=C(C)C([N+](=O)[O-])=CC=1
    • BRN: 2443778

계산된 속성

  • 정밀분자량: 162.04300
  • 동위원소 질량: 162.043
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 225
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 2.6
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 69.6

실험적 성질

  • 색과 성상: 연황색 결정 분말
  • 밀도: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
  • 융해점: 80-81 ºC
  • 비등점: 322.2±30.0 °C at 760 mmHg
  • 플래시 포인트: 148.6±24.6 °C
  • 굴절률: 1.568
  • 용해도: 극미용성(0.31g/l)(25ºC),
  • 수용성: Insoluble in water
  • PSA: 69.61000
  • LogP: 2.29808
  • 용해성: 물에 녹지 않다

3-Methyl-4-nitrobenzonitrile 보안 정보

3-Methyl-4-nitrobenzonitrile 세관 데이터

  • 세관 번호:2926909090
  • 세관 데이터:

    ?? ?? ??:

    2926909090

    개요:

    2926909090 기타 아크릴 화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    HS: 2926909090 기타 아크릴 기능 화합물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%

3-Methyl-4-nitrobenzonitrile 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110691-25g
3-Methyl-4-nitrobenzonitrile
96784-54-2 98%
25g
¥1051.00 2024-04-23
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11301-10g
3-Methyl-4-nitrobenzonitrile, 97%
96784-54-2 97%
10g
¥2954.00 2023-02-26
TRC
M240800-5g
3-Methyl-4-nitrobenzonitrile
96784-54-2
5g
$ 245.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110691-5g
3-Methyl-4-nitrobenzonitrile
96784-54-2 98%
5g
¥294.00 2024-04-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M57540-250mg
3-Methyl-4-nitrobenzonitrile
96784-54-2
250mg
¥36.0 2021-09-04
Fluorochem
221582-1g
3-Methyl-4-nitrobenzonitrile
96784-54-2 95%
1g
£15.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M841522-250mg
3-Methyl-4-nitrobenzonitrile
96784-54-2 97%
250mg
¥54.90 2022-09-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11301-5g
3-Methyl-4-nitrobenzonitrile, 97%
96784-54-2 97%
5g
¥931.00 2023-02-26
Chemenu
CM157343-1000g
3-methyl-4-nitrobenzonitrile
96784-54-2 95%
1000g
$5520 2021-06-17
eNovation Chemicals LLC
D508215-25g
3-Methyl-4-nitrobenzonitrile
96784-54-2 97%
25g
$695 2024-05-24

3-Methyl-4-nitrobenzonitrile 합성 방법

합성회로 1

반응 조건
참조
Synthesis and biological activity of a series of diaryl-substituted α-cyano-β-hydroxypropenamides, a new class of anthelmintic agents
Sjogren, Eric B.; Rider, Michael A.; Nelson, Peter H.; Bingham, Stanford Jr.; Poulton, Anthony L.; et al, Journal of Medicinal Chemistry, 1991, 34(11), 3295-301

합성회로 2

반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  24 h, reflux
1.2 Reagents: Water ;  cooled
참조
Dihydrobenzofuran derivatives as insecticidal compounds and their preparation
, World Intellectual Property Organization, , ,

합성회로 3

반응 조건
1.1 Reagents: Sodium peroxoborate Solvents: Acetic acid ;  overnight, 55 °C; 55 °C → rt
1.2 Solvents: Water ;  rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
참조
Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging
Lai, Jinping; Yu, An; Yang, Letao; Zhang, Yixiao; Shah, Birju P.; et al, Chemistry - A European Journal, 2016, 22(18), 6361-6367

합성회로 4

반응 조건
1.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
참조
Grignard reagents selective attack to nitroarenic function in the presence of other electrophilic groups
Bartoli, G.; Bosco, M.; Dalpozzo, R., Tetrahedron Letters, 1985, 26(1), 115-18

합성회로 5

반응 조건
1.1 Reagents: Silver acetate ,  Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  24 h, 80 °C
참조
Synthesis of nitriles via palladium-catalyzed water shuffling from amides to acetonitrile
Zhang, Wandi; Haskins, Christopher W.; Yang, Yang; Dai, Mingji, Organic & Biomolecular Chemistry, 2014, 12(45), 9109-9112

합성회로 6

반응 조건
1.1 Reagents: Ozone ,  Nitrogen dioxide Solvents: Acetonitrile ;  3 h, -10 °C
참조
Nitration of moderately deactivated arenes with nitrogen dioxide and molecular oxygen under neutral conditions. Zeolite-induced enhancement of regioselectivity and reversal of isomer ratios
Peng, Xinhua; Fukui, Naoyuki; Mizuta, Masayuki; Suzuki, Hitomi, Organic & Biomolecular Chemistry, 2003, 1(13), 2326-2335

합성회로 7

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Toluene ;  5 - 6 h, rt → reflux
참조
Novel commercial scale synthetic approach for 5-cyanoindole: a potential intermediate for vilazodone hydrochloride, an antidepressant drug
Venkatanarayana, M. ; Nuchu, Ravi; Babu, H. Sharath; Garrepalli, Ganga Sravanthi; Tangallapall, Sudhakar, Asian Journal of Chemistry, 2020, 32(10), 2460-2462

합성회로 8

반응 조건
참조
Use of Conformationally Restricted Benzamidines as Arginine Surrogates in the Design of Platelet GPIIb-IIIa Receptor Antagonists
Sall, Daniel J.; Arfsten, Ann E.; Bastian, Jolie A.; Denney, Michael L.; Harms, Cathy S.; et al, Journal of Medicinal Chemistry, 1997, 40(18), 2843-2857

합성회로 9

반응 조건
1.1 Reagents: Nitric acid ;  < 10 °C; 1 h, < 10 °C → rt
참조
Nitration of m-tolunitrile and identification of the products
Shi, Zhi-hao; Wei, Yun-yang; Qin, Tao; Mu, Fei-hu, Jingxi Huagong, 2005, 22(9), 699-701

합성회로 10

반응 조건
참조
Preparation of α-cyano-β-oxo-N-phenylbenzenepropanamides as anthelmintics
, United States, , ,

합성회로 11

반응 조건
참조
Preparation of 5,6-bicyclic glycoprotein IIb-IIIa receptor antagonists useful for the inhibition of blood platelet aggregation
, European Patent Organization, , ,

3-Methyl-4-nitrobenzonitrile Raw materials

3-Methyl-4-nitrobenzonitrile Preparation Products

3-Methyl-4-nitrobenzonitrile 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:96784-54-2)3-Methyl-4-nitrobenzonitrile
A20992
순결:99%
재다:25g
가격 ($):190.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96784-54-2)-METHYL-4-NITROBENZO
1755467
순결:98%
재다:Company Customization
가격 ($):문의